Cyclohex-1-ene-1,4-diol
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Overview
Description
Cyclohex-1-ene-1,4-diol is an organic compound with the molecular formula C6H10O2 It is a cycloalkene with two hydroxyl groups attached to the first and fourth carbon atoms of the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohex-1-ene-1,4-diol can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene ring. For instance, the reaction of 1,3-butadiene with maleic anhydride followed by hydrolysis can yield this compound .
Industrial Production Methods
In industrial settings, this compound can be produced through the partial hydrogenation of benzene, followed by selective oxidation. This method allows for the large-scale production of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Cyclohex-1-ene-1,4-diol undergoes various chemical reactions, including:
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Cyclohexane-1,4-dione.
Reduction: Cyclohexane-1,4-diol.
Substitution: Cyclohex-1-ene-1,4-dichloride.
Scientific Research Applications
Cyclohex-1-ene-1,4-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclohex-1-ene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclohexene: A hydrocarbon with a similar ring structure but without hydroxyl groups.
Cyclohexane-1,4-diol: A saturated analog with hydroxyl groups on the first and fourth carbon atoms.
Cyclohexane-1,4-dione: An oxidized form with carbonyl groups instead of hydroxyl groups.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions with biological systems .
Properties
CAS No. |
134926-00-4 |
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Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
cyclohexene-1,4-diol |
InChI |
InChI=1S/C6H10O2/c7-5-1-2-6(8)4-3-5/h1,6-8H,2-4H2 |
InChI Key |
QFAGLPRKJJLLME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CCC1O)O |
Origin of Product |
United States |
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